8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride
Overview
Description
8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride is a chemical compound with the molecular formula C9H17ClN2O. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspirodecane and a lactam ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.
Introduction of the Amino Group: The amino group is introduced through a substitution reaction, where an appropriate amine is reacted with the spirocyclic core.
Formation of the Lactam Ring: The lactam ring is formed through a cyclization reaction, typically involving the reaction of an amide or a carboxylic acid derivative with the spirocyclic core.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; typically carried out in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Oxo derivatives of the spirocyclic core.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with various functional groups attached to the amino group.
Scientific Research Applications
8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors, modulating their activity and leading to therapeutic effects.
Pathways Involved: It influences various cellular pathways, including signal transduction, gene expression, and metabolic pathways, resulting in its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride: Similar spirocyclic structure but with an oxygen atom in place of the amino group.
8-Azaspiro[4.5]decan-2-one hydrochloride: Lacks the amino group, resulting in different chemical properties and reactivity
Uniqueness
8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride is unique due to its specific combination of a spirocyclic core and an amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
8-amino-1-azaspiro[4.5]decan-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c10-7-1-4-9(5-2-7)6-3-8(12)11-9;/h7H,1-6,10H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAFUSBIDBYWHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N)CCC(=O)N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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